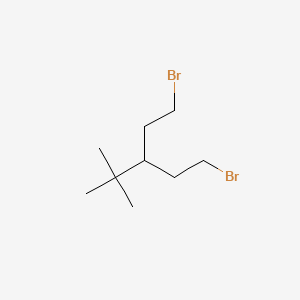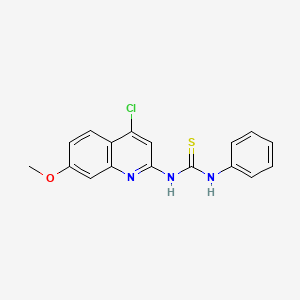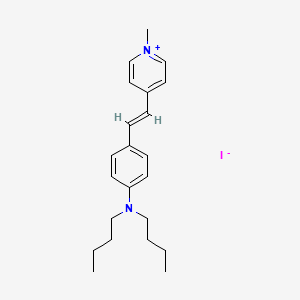
Bis(2-chloroethyl) N,N'-(methylenedi-4,1-phenylene)biscarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-chloroethyl) N,N’-(methylenedi-4,1-phenylene)biscarbamate: is a chemical compound with the molecular formula C19H20Cl2N2O4 and a molecular weight of 411.288 g/mol . This compound is known for its unique structure, which includes two chloroethyl groups and a methylenedi-4,1-phenylene backbone. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloroethyl) N,N’-(methylenedi-4,1-phenylene)biscarbamate typically involves the reaction of 4,4’-methylenedianiline with 2-chloroethyl isocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4,4’-Methylenedianiline+2-Chloroethyl isocyanate→Bis(2-chloroethyl) N,N’-(methylenedi-4,1-phenylene)biscarbamate
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials. The reaction conditions are optimized to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions:
Substitution Reactions: Bis(2-chloroethyl) N,N’-(methylenedi-4,1-phenylene)biscarbamate can undergo nucleophilic substitution reactions due to the presence of chloroethyl groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s aromatic backbone can undergo such reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: such as amines or thiols for substitution reactions.
Acids or bases: for hydrolysis reactions.
Oxidizing agents: like potassium permanganate for oxidation reactions.
Major Products Formed:
Substitution Reactions: Formation of substituted carbamates.
Hydrolysis: Formation of 4,4’-methylenedianiline and 2-chloroethanol.
Oxidation: Formation of oxidized aromatic compounds.
科学研究应用
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Employed in the study of reaction mechanisms involving carbamates.
Biology and Medicine:
- Investigated for its potential use in drug development due to its ability to interact with biological molecules.
- Studied for its cytotoxic effects on certain cancer cell lines.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of coatings and adhesives due to its unique chemical properties.
作用机制
The mechanism of action of Bis(2-chloroethyl) N,N’-(methylenedi-4,1-phenylene)biscarbamate involves its interaction with biological molecules, particularly proteins and nucleic acids. The chloroethyl groups can form covalent bonds with nucleophilic sites on these molecules, leading to the formation of cross-links. This can result in the inhibition of cellular processes and induce cytotoxic effects. The compound’s ability to form such cross-links makes it a potential candidate for anticancer research.
相似化合物的比较
Bis(2-chloroethyl)amine: Similar in structure but lacks the methylenedi-4,1-phenylene backbone.
Bis(2-chloroethyl)ether: Contains chloroethyl groups but has an ether linkage instead of a carbamate.
Bis(2-chloroethyl)urea: Similar functional groups but with a urea backbone.
Uniqueness:
- The presence of the methylenedi-4,1-phenylene backbone in Bis(2-chloroethyl) N,N’-(methylenedi-4,1-phenylene)biscarbamate provides unique steric and electronic properties.
- The compound’s ability to form stable cross-links with biological molecules distinguishes it from other similar compounds.
属性
CAS 编号 |
25464-85-1 |
|---|---|
分子式 |
C19H20Cl2N2O4 |
分子量 |
411.3 g/mol |
IUPAC 名称 |
2-chloroethyl N-[4-[[4-(2-chloroethoxycarbonylamino)phenyl]methyl]phenyl]carbamate |
InChI |
InChI=1S/C19H20Cl2N2O4/c20-9-11-26-18(24)22-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)23-19(25)27-12-10-21/h1-8H,9-13H2,(H,22,24)(H,23,25) |
InChI 键 |
ILRJFWFKCLXWPR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)OCCCl)NC(=O)OCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene](/img/structure/B11943980.png)


![9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11944001.png)



